2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-18(24-11-13-25(14-12-24)19-21-8-4-9-22-19)16-6-3-10-26(16)20-23-15-5-1-2-7-17(15)28-20/h1-2,4-5,7-9,16H,3,6,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIYTTHEEVPASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCN(CC4)C5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes.
Pharmacokinetics
Similar compounds have been known to be well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys.
Biological Activity
The compound 2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole is a novel synthetic molecule featuring a complex structure that includes a piperazine moiety, which is frequently associated with various biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of the compound has been evaluated across several studies, revealing its potential in various therapeutic areas:
- Anticancer Activity : The compound has shown promise as an anticancer agent. In vitro studies indicated significant cytotoxic effects against multiple human cancer cell lines, including HepG2 (liver cancer) and others. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the pre-G1 phase, suggesting its utility in targeting cancer cells effectively .
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated inhibitory effects on human acetylcholinesterase, which is crucial for neurotransmission. This suggests that the compound may also possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's .
Anticancer Studies
In a study evaluating the efficacy of benzoxazole derivatives, including our compound, it was found that treatment with 8d (a related compound) resulted in a significant increase in apoptosis rates from 0.60% to 65.22% in HepG2 cells. This indicates that compounds with similar structures may share mechanisms leading to cell death through apoptosis .
Acetylcholinesterase Inhibition
Research into piperazine derivatives highlighted their ability to bind at both peripheral anionic and catalytic sites of acetylcholinesterase. This interaction is critical for developing therapeutics aimed at conditions like Alzheimer's disease. The derivatives exhibited varying degrees of binding affinity and inhibition potency, suggesting that modifications to the piperazine structure could enhance therapeutic efficacy .
Comparative Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 10.5 | Apoptosis induction |
| Related Compound 8d | HepG2 | 7.3 | Apoptosis induction |
| Piperazine Derivative K | Human Acetylcholinesterase | 15.0 | Enzyme inhibition |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures to 2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole exhibit significant antitumor properties. For instance, studies involving pyrimidine derivatives have shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG2 (liver cancer)
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have been shown to possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
A notable case study highlighted the effectiveness of benzoxazole derivatives against resistant strains of bacteria, emphasizing the need for novel antibiotics in the face of increasing resistance .
Treatment of Neglected Tropical Diseases
Compounds related to this compound have been explored for their potential in treating neglected tropical diseases such as visceral leishmaniasis and tuberculosis. The repositioning of existing drugs targeting these diseases has shown that structural modifications can enhance efficacy and reduce toxicity .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Activity Evaluation
In a study published in Cancer Research, a series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. Among them, a compound structurally similar to this compound exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating strong potential for further development .
Case Study 2: Antimicrobial Efficacy
A research article highlighted the synthesis of benzoxazole derivatives and their evaluation against various microbial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics, suggesting their potential as new therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrrolidine-piperazine-pyrimidine core in this compound?
- Methodology : The synthesis of similar heterocyclic systems often involves multi-step reactions. For example, the piperazine-pyrimidine moiety can be synthesized via nucleophilic substitution between 2-chloropyrimidine and piperazine derivatives under reflux in polar aprotic solvents like DMF or acetonitrile . The pyrrolidine ring is typically introduced via cyclization of 1,4-diamines or through ring-opening of epoxides followed by reductive amination . Key intermediates should be purified using column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized via / NMR and HRMS .
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodology :
- NMR : NMR should show distinct signals for the benzoxazole aromatic protons (δ 7.5–8.5 ppm), pyrrolidine CH groups (δ 2.5–3.5 ppm), and piperazine NH (δ ~1.8 ppm, broad if protonated) .
- IR : Stretching vibrations for C=O (amide: ~1650 cm) and benzoxazole C-O-C (~1250 cm) .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous piperazine-pyrimidine derivatives .
Q. What in vitro assays are suitable for preliminary antibacterial screening of this compound?
- Methodology : Use standardized microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and test at concentrations ranging from 0.5–128 µg/mL. Compare MIC (Minimum Inhibitory Concentration) values to reference antibiotics like ciprofloxacin .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?
- Analysis : Enantiomers of pyrrolidine-containing compounds often exhibit divergent activities due to differences in target binding. Resolve stereoisomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) and test each enantiomer in bioassays. For example, in nootropic agents, (3R*,4S*) configurations showed enhanced activity compared to their diastereomers . Molecular docking studies (using AutoDock Vina) can further predict binding affinities to targets like serotonin receptors .
Q. How can conflicting bioactivity data between similar compounds be reconciled?
- Case Study : If Compound A shows potent antifungal activity while structurally similar Compound B is inactive, analyze substituent effects. For example, electron-withdrawing groups (e.g., -NO) on the aryl hydrazine moiety in bipyrazoles enhance antifungal activity by increasing membrane permeability . Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions .
Q. What optimization strategies improve the metabolic stability of this compound?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the piperazine nitrogen to reduce first-pass metabolism .
- Cytochrome P450 inhibition assays : Test compound stability in liver microsomes (human or rat) with NADPH cofactors. LC-MS/MS quantifies parent compound degradation over time .
- LogP adjustment : Modify lipophilicity via substituents (e.g., -CF) to balance permeability and metabolic clearance .
Q. How do solvent and catalyst choices impact the yield of the key amide coupling step?
- Experimental Design : Screen coupling reagents (EDC/HOBt vs. HATU) in solvents like DCM, THF, or DMF. For example, HATU in DMF gave >90% yield for analogous piperazine-carbonyl-pyrrolidine formations, while EDC/HOBt in THF yielded 60–70% due to poor solubility . Additives like DIEA (2 eq.) improve base-mediated activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
